(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1224165-30-3
VCID: VC2993750
InChI: InChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15)
SMILES: C1CCC2=NN(C(=O)C=C2C1)CC(=O)O
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

CAS No.: 1224165-30-3

Cat. No.: VC2993750

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid - 1224165-30-3

Specification

CAS No. 1224165-30-3
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetic acid
Standard InChI InChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15)
Standard InChI Key YCBFCFXGJKVRHH-UHFFFAOYSA-N
SMILES C1CCC2=NN(C(=O)C=C2C1)CC(=O)O
Canonical SMILES C1CCC2=NN(C(=O)C=C2C1)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid is a nitrogen-containing heterocyclic compound with established chemical identifiers as presented in Table 1.

Table 1. Chemical Identifiers of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

ParameterInformation
CAS Number1224165-30-3
Molecular FormulaC₁₀H₁₂N₂O₃
Molecular Weight208.22 g/mol
SMILESc1c2c(nn(c1=O)CC(=O)O)CCCC2
InChIInChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15)
InChI KeyYCBFCFXGJKVRHH-UHFFFAOYSA-N

The compound belongs to the tetrahydrocinnolin class, characterized by a partially saturated bicyclic system containing a six-membered saturated ring fused with a heterocyclic pyridazinone moiety. The acetic acid substituent is attached to the nitrogen at position 2 of the cinnolin ring system, making it a valuable building block for medicinal chemistry applications .

Structural Features

The structural backbone of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid consists of:

  • A tetrahydrocinnolin core with a partially saturated six-membered ring

  • A carbonyl group at position 3 (pyridazinone moiety)

  • An acetic acid substituent attached to the nitrogen at position 2

This molecular architecture provides multiple sites for potential interactions with biological targets, including:

  • Hydrogen bond acceptors (carbonyl oxygen and carboxylic acid group)

  • Hydrogen bond donors (carboxylic acid)

  • A lipophilic cyclohexane ring for hydrophobic interactions

Physical Properties

The physicochemical properties of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid are summarized in Table 2.

Table 2. Physicochemical Properties of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

PropertyValue
Physical StateSolid
Flash Point209.4±29.3 °C
Boiling Point422.7±47.0 °C at 760 mmHg
Density1.4±0.1 g/cm³
Polarizability21.0±0.5 10⁻²⁴cm³
Vapor PressureApproximately 0.0±2.1 mmHg at 25°C

These properties reflect the compound's relatively high stability and low volatility, which are consistent with its molecular structure containing both polar functional groups and a lipophilic cyclohexane ring .

Synthesis and Preparation Methods

Analogous Synthetic Methods

Based on the synthesis of related tetrahydrocinnolin derivatives, potential synthetic routes may include:

  • Cyclization of appropriately substituted cyclohexanone derivatives:
    Starting with cyclohexanone and treating it with reactive intermediates such as benzylidenemalononitrile in the presence of ammonium acetate, as demonstrated in the synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles .

  • Modification of existing tetrahydrocinnolin cores:
    Functionalization of pre-formed tetrahydrocinnolin structures with haloacetic acid derivatives or through alkylation reactions .

The synthesis of structurally related compounds, such as 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid, provides valuable precedent for synthetic methodologies applicable to (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid .

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid is determined by its key functional groups:

  • Carboxylic Acid Moiety: Susceptible to esterification, amidation, and reduction reactions. This versatility allows for the synthesis of diverse derivatives, such as esters, amides, and alcohols.

  • Lactam Functionality: The pyridazinone moiety can undergo various transformations, including reduction, alkylation, and nucleophilic addition reactions.

  • Tetrahydrocinnolin Core: Provides a scaffold for functionalization at multiple positions, including the saturated ring and the aromatic component .

Derivative Formation

The compound can serve as a precursor for the synthesis of biologically relevant derivatives through modification of its functional groups. Notable derivatives include:

  • Amide Derivatives: Formation of amides such as 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide through reaction with amines .

  • Complex Derivatives: More complex structures like N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide have been synthesized and may exhibit enhanced biological activities .

These transformations highlight the versatility of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid as a building block in medicinal chemistry.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of tetrahydrocinnolin derivatives often depends on specific structural features:

  • The carbonyl group at the 3-position often serves as a hydrogen bond acceptor in target binding.

  • The acetic acid moiety provides additional hydrogen bonding capabilities and can improve solubility and pharmacokinetic properties.

  • The partially saturated ring system offers a balance of conformational flexibility and rigidity that can be advantageous for target binding .

These structure-activity relationships provide valuable insights for the potential development of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid as a lead compound in drug discovery.

Analytical Characterization

Spectroscopic Properties

Characterization of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid and related compounds typically involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methylene protons of the saturated ring (typically 1.5-2.8 ppm), the methylene adjacent to the carboxylic acid (around 4-5 ppm), and the aromatic/heterocyclic proton (6-8 ppm).

    • ¹³C NMR would display signals for the carbonyl carbons (around 160-180 ppm), as well as the characteristic pattern for the tetrahydrocinnolin core.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the carboxylic acid (O-H stretch around 3000-2500 cm⁻¹, C=O stretch around 1700-1730 cm⁻¹)

    • Lactam carbonyl absorption (around 1650-1680 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 208 corresponding to the molecular weight

    • Fragmentation patterns characteristic of tetrahydrocinnolin structures and the acetic acid moiety

Chromatographic Methods

Purification and analysis of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid can be accomplished using various chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for purification and quantitative analysis.

  • Thin-Layer Chromatography (TLC): Valuable for monitoring reactions and assessing purity.

These analytical methods collectively provide robust approaches for characterization and quality control of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid in research and development contexts.

Structure Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid, providing context for understanding its properties and potential applications. Key analogs include:

Table 3. Structural Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Difference
(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid1224165-30-3C₁₀H₁₂N₂O₃208.22Reference compound
2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid1551866-30-8C₁₁H₁₄N₂O₃222.24Additional methyl group at position 6
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid-C₁₁H₁₄N₂O₃222.24Methyl group on the acetic acid moiety
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid136584-14-0C₁₀H₁₀N₂O₃206.20Quinoxaline core instead of cinnoline
8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid238755-39-0C₁₀H₉NO₃191.18Quinoline core with differently positioned carboxylic acid

These structural analogs demonstrate the diversity of heterocyclic scaffolds with similar functional groups, providing valuable comparative information for understanding the properties and potential applications of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid .

Bioisosteric Replacements

The concept of bioisosterism is valuable for developing derivatives of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid with potentially enhanced properties. Possible bioisosteric replacements include:

  • Replacement of the carboxylic acid with tetrazole, oxadiazole, or other carboxylic acid isosteres

  • Modification of the lactam carbonyl to thiocarbonyl

  • Substitution of the tetrahydrocinnolin core with other heterocyclic systems such as tetrahydroquinoline or tetrahydroisoquinoline

These bioisosteric replacements could yield compounds with improved pharmacological profiles while maintaining similar biological activities .

Future Research Directions

Synthetic Methodology Development

Advancement of synthetic methodologies for (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid could focus on:

  • Development of more efficient and scalable synthetic routes

  • Stereoselective synthesis methods for chiral derivatives

  • Green chemistry approaches to minimize environmental impact of synthesis

  • One-pot multicomponent reactions for rapid access to structural analogs

These research directions highlight the compound's potential significance in both medicinal chemistry and synthetic organic chemistry contexts.

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